Diethyloxalacetate sodium

Description

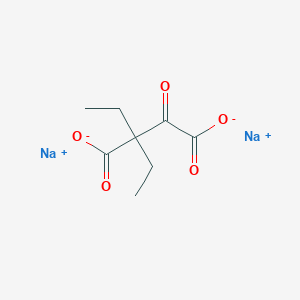

Diethyloxalacetate sodium (CAS: 40876-98-0) is a sodium salt of diethyl oxalacetate, with the molecular formula C₈H₁₁NaO₅ and a molecular weight of 210.16 g/mol . It is also known by synonyms such as ethyl sodium oxaloacetate, sodium diethyl oxaloacetate, and sodium-1,4-diethoxy-1,4-dioxobut-2-en-2-olate .

Properties

IUPAC Name |

disodium;2,2-diethyl-3-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5.2Na/c1-3-8(4-2,7(12)13)5(9)6(10)11;;/h3-4H2,1-2H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFCNBSPGKNSBX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Na2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Early Methods in Sodium Diethyloxalacetate Synthesis

The earliest documented method for synthesizing sodium diethyloxalacetate, as described in U.S. Pat. No. 1,948,201, involved dissolving metallic sodium in ethanol to form sodium ethoxide. This solution was cooled to 0°C–15°C, followed by the addition of stoichiometric amounts of diethyl oxalate and ethyl acetate. The reaction proceeded for 2–4 hours at low temperatures, after which the mixture was boiled for 15–30 minutes, cooled, and filtered. A similar approach was outlined in a 1978 Czechoslovakian patent, which emphasized maintaining low temperatures during reactant addition.

However, these methods faced significant operational challenges. When diethyl oxalate and ethyl acetate were added to sodium ethoxide, the product mixture solidified into a dense paste, complicating filtration and purification. Vacuum filtration became nearly impossible, often requiring slurry formation in excess ethanol, which further clogged equipment and necessitated frequent maintenance. These limitations rendered traditional methods impractical for industrial-scale production.

Modern Advancements: The Reverse Addition Method

Mechanistic Innovation

The pivotal advancement in sodium diethyloxalacetate synthesis emerged with the reverse addition technique, patented in US4902819A. Instead of introducing diethyl oxalate and ethyl acetate into sodium ethoxide, this method reverses the order: sodium ethoxide is added incrementally to a pre-mixed solution of diethyl oxalate and ethyl acetate. This approach mitigates premature precipitation and ensures a more controllable reaction exotherm.

Reaction Conditions and Optimization

The process begins by cooling a mixture of diethyl oxalate and ethyl acetate to 0°C–15°C in a reactor equipped with mechanical stirring. A 21% sodium ethoxide solution in ethanol is added dropwise, maintaining the temperature below 15°C to prevent side reactions. After 4 hours of stirring, the mixture is heated to 75°C–80°C for 30 minutes to complete condensation, followed by cooling to room temperature. The resulting crystalline product is filtered, washed with ethanol, and vacuum-dried.

Key Parameters:

-

Temperature Control: Strict maintenance of 0°C–15°C during sodium ethoxide addition prevents thermal degradation.

-

Stoichiometry: Equimolar ratios of sodium ethoxide, diethyl oxalate, and ethyl acetate maximize yield.

-

Solvent Selection: Ethanol is preferred due to its compatibility with sodium ethoxide and its role in facilitating crystallization.

Experimental Validation and Comparative Analysis

Case Study: Example 1 from US4902819A

A representative experiment (Example 1) combined 150 g diethyl oxalate and 91.1 g ethyl acetate in a reactor cooled to 0°C–15°C. A 21% sodium ethoxide solution (325 g) was added dropwise over 4 hours. Post-reaction heating to 75°C for 30 minutes yielded a free-flowing crystalline product, which was vacuum-filtered and dried to obtain 153.3 g (86% yield) of sodium diethyloxalacetate.

Challenges in Traditional Addition

In contrast, reversing the addition order (adding diethyl oxalate/ethyl acetate to sodium ethoxide) caused rapid solidification, necessitating slurry formation with 500 mL ethanol. Filtration required overnight processing, highlighting the inefficiency of the older method.

Quantitative Comparison of Methods

| Parameter | Traditional Method | Reverse Addition Method |

|---|---|---|

| Addition Order | Oxalate/Acetate → Ethoxide | Ethoxide → Oxalate/Acetate |

| Reaction Temperature | 0°C–15°C | 0°C–15°C |

| Filtration Efficiency | Poor (slurry clogging) | Excellent (free-flowing crystals) |

| Yield | ~80% | 86%–90% |

| Industrial Scalability | Limited | High |

Mechanistic Insights and Stoichiometric Considerations

The condensation reaction follows the stoichiometric equation:

Maintaining equimolar ratios ensures minimal residual reactants, while ethanol acts as both solvent and proton donor. Gas chromatographic analysis confirmed the absence of byproducts when the reverse addition protocol was adhered to .

Chemical Reactions Analysis

Types of Reactions: Diethyloxalacetate sodium undergoes various chemical reactions, including:

Condensation Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.

Addition Reactions: It reacts with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.

Substitution Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.

Common Reagents and Conditions:

Isatins, Malononitrile, and Hydrazine Hydrate: Used in one-pot reactions to form spiro derivatives.

Aldehydes and Primary Amines: React to form substituted pyrrolidines.

2-Nitro-4-Fluoro-Phenylazide: Used in substitution reactions to form triazole diesters.

Major Products:

- Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives

- 2,3-Dioxo-4-carboxy-5-substituted pyrrolidines

- 2-Nitro-4-fluoro triazole diester

Scientific Research Applications

Chemical Properties and Preparation

Diethyloxalacetate sodium has the molecular formula and a molecular weight of approximately 210.16 g/mol. It is a sodium salt derived from diethyl oxalate, typically prepared by reacting sodium ethoxide with a mixture of diethyl oxalate and ethyl acetate under controlled conditions .

Scientific Research Applications

1. Organic Synthesis

- Reagent in Chemical Reactions : this compound serves as a crucial reagent in various organic synthesis processes. It is particularly noted for its role in synthesizing complex molecules such as:

- Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives : Achieved through a one-pot reaction with isatins, malononitrile, and hydrazine hydrate .

- 2,3-Dioxo-4-carboxy-5-substituted pyrrolidines : Formed by reacting with aldehydes and primary amines .

- 2-Nitro-4-fluoro triazole diester : Synthesized via treatment with 2-nitro-4-fluoro-phenylazide .

2. Biological Applications

- Metabolic Pathway Intermediate : The compound is utilized in the preparation of oxaloacetic acid, which plays a significant role in the Krebs cycle and various metabolic pathways. This application highlights its importance in biochemistry and metabolic research .

- Pharmaceutical Intermediate : this compound acts as an active pharmaceutical ingredient in the synthesis of medicinal compounds, contributing to drug development processes .

3. Industrial Applications

- Dyes and Herbicides Production : The compound is employed in the manufacture of dyes and herbicides, showcasing its utility in agricultural chemistry and industrial applications .

Case Study 1: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole Derivatives

- Researchers utilized this compound as a key reagent to synthesize spiro compounds that exhibit potential pharmacological activities. The study demonstrated efficient yields and highlighted the compound's role in generating complex molecular architectures essential for drug discovery .

Case Study 2: Oxaloacetic Acid Preparation

Mechanism of Action

The mechanism of action of diethyloxalacetate sodium involves its role as a reagent in chemical reactions. It acts as a nucleophile in condensation and addition reactions, facilitating the formation of complex organic structures. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Chemical Profile :

- Hazards: Reacts violently with strong acids, bases, and oxidizers . Limited toxicological data available, but decomposition products may include toxic gases (e.g., chlorine) .

- Handling : Requires adherence to hazardous material transport regulations (IATA guidelines) .

Sodium Chloroacetate

Chemical Profile :

- CAS : 3926-62-3 .

- Formula : C₂H₃ClO₂·Na .

- Hazards :

- Eye Exposure: Flush with water for 10–15 minutes .

- Skin Contact: Wash with soap and water for 15 minutes .

Structural and Functional Contrasts

Reactivity and Stability

- This compound: Stable under reflux conditions in ethanol and HCl , but decomposition pathways are undocumented in the evidence.

- Sodium Dichloroacetate : Degrades in the presence of strong oxidizers, releasing hazardous byproducts .

- Sodium Chloroacetate : Reacts exothermically with water, necessitating cautious handling .

Biological Activity

Diethyloxalacetate sodium, also known as sodium diethyl oxalacetate, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C8H11NaO5

- Molecular Weight : 210.161 g/mol

- CAS Number : 40876-98-0

- Solubility : Slightly soluble in water (1.2 g/L at 25°C) and moisture sensitive .

Synthesis and Applications

This compound is synthesized through the condensation of diethyl oxalate and ethyl acetate in the presence of sodium ethoxide. This process provides a stable intermediate useful in various chemical syntheses, including the preparation of pyrazolone derivatives, dyes, and herbicides .

Biological Activity Overview

The biological activity of this compound encompasses several areas:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it was effective against breast cancer cells (MCF-7) with IC50 values indicating potent cytotoxicity in the low micromolar range .

- Antioxidant Properties : The compound has been shown to modulate oxidative stress levels in cells. In fibroblast V79 cells, treatment with this compound resulted in increased levels of protein carbonyls and lipid peroxidation, suggesting a role in oxidative stress pathways .

- Mechanism of Action : The cytotoxic effects are partially attributed to the imbalance in thiol redox states within cells. The compound's ability to induce oxidative stress may lead to apoptosis, particularly when cellular glutathione levels are manipulated .

Table 1: Summary of Cytotoxic Effects

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 12.49 | Induction of apoptosis | |

| V79 Fibroblasts | N/A | Oxidative stress modulation |

Detailed Findings

-

Cytotoxicity Against Cancer Cells :

- In a study evaluating various derivatives of this compound, compounds showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 12.49 to 21.80 µM depending on structural modifications . This highlights the potential for developing new anticancer agents based on this scaffold.

- Oxidative Stress Response :

-

Potential Therapeutic Applications :

- Given its biological activities, this compound could be explored further for its potential use in cancer therapy and as an antioxidant agent in various medical applications.

Q & A

Q. How should researchers present analytical data for this compound in publications to meet academic standards?

- Methodological Answer : Use tables for comparative yields, spectroscopic assignments, and kinetic data. Figures should highlight trends (e.g., time-yield curves, catalytic efficiency). Apply statistical tests (e.g., t-tests for reproducibility) and report uncertainties (e.g., ±SD for triplicate runs). Cite software used (e.g., MestReNova for NMR processing) .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound across studies?

- Methodological Answer : Re-measure properties using calibrated instruments (e.g., DSC for melting points). Cross-reference with literature citing synthesis conditions (e.g., anhydrous vs. hydrated forms). Publish correction notes if systematic errors (e.g., impurities) are identified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.